2-Bromo-1-cyclopropylpropan-1-one

Medicinal Chemistry Physicochemical Properties Lead Optimization

2-Bromo-1-cyclopropylpropan-1-one (CAS 34650-66-3) is the verified α-bromoketone for TYK2 (US 10,023,571 B2) and CSF-1R (WO 2017/040757 A1) inhibitor synthesis. Its XLogP3 of 1.6 and cyclopropyl ring differentiate it from the ethanone analog (XLogP3 1.2), enabling precise lipophilicity tuning for CNS/oral PK optimization. Substituting with non-brominated or ethanone analogs risks route failure and compromised purity. Procure the exact CAS to maintain synthetic fidelity and accelerate your medchem program.

Molecular Formula C6H9BrO
Molecular Weight 177.04 g/mol
CAS No. 34650-66-3
Cat. No. B1521246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-cyclopropylpropan-1-one
CAS34650-66-3
Molecular FormulaC6H9BrO
Molecular Weight177.04 g/mol
Structural Identifiers
SMILESCC(C(=O)C1CC1)Br
InChIInChI=1S/C6H9BrO/c1-4(7)6(8)5-2-3-5/h4-5H,2-3H2,1H3
InChIKeyNPNNSQQYZVWPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-cyclopropylpropan-1-one (CAS 34650-66-3) for Advanced Synthesis and Lead Discovery


2-Bromo-1-cyclopropylpropan-1-one (CAS 34650-66-3) is a versatile α-bromoketone building block featuring a compact cyclopropyl ring fused to a reactive carbonyl framework. With a molecular formula of C6H9BrO and a molecular weight of 177.04 g/mol, this compound is primarily employed as a strategic intermediate in the synthesis of kinase inhibitors, receptor antagonists, and other pharmacologically relevant scaffolds . Its calculated physicochemical properties—including an XLogP3 of 1.6, a topological polar surface area of 17.1 Ų, and moderate aqueous solubility of 3.2 g/L at 25°C—position it as a unique connector between lipophilic and hydrophilic chemical space . The compound has been explicitly cited in patent literature for the construction of TYK2 inhibitors and CSF-1R inhibitors, underscoring its established role in medicinal chemistry programs targeting immunology and oncology pathways .

Critical Differentiation of 2-Bromo-1-cyclopropylpropan-1-one from Close Structural Analogs


In procurement for medicinal chemistry and process development, substituting 2-Bromo-1-cyclopropylpropan-1-one with a structurally similar analog—such as 2-bromo-1-cyclopropylethanone or 1-cyclopropylpropan-1-one—can derail synthetic routes, alter reaction outcomes, and compromise final compound purity. The subtle but decisive differences in molecular topology, lipophilicity, and steric environment introduced by the α-methyl group and bromine substitution pattern directly impact reactivity in nucleophilic displacement, heterocycle formation, and cross-coupling sequences [1]. Unlike its non-brominated counterpart, this compound retains the electrophilic α-bromo ketone functionality essential for constructing aminothiazoles, selenazoles, and other bioactive cores . The following quantitative evidence establishes the precise physicochemical and application-driven basis for prioritizing 2-Bromo-1-cyclopropylpropan-1-one over its nearest comparators.

Quantitative Comparative Evidence for 2-Bromo-1-cyclopropylpropan-1-one (CAS 34650-66-3) Versus Structural Analogs


Physicochemical Differentiation: XLogP3, Topological Polar Surface Area, and Solubility Versus 2-Bromo-1-cyclopropylethanone

2-Bromo-1-cyclopropylpropan-1-one (CAS 34650-66-3) exhibits a higher lipophilicity and lower polarity compared to the shorter-chain analog 2-bromo-1-cyclopropylethanone (CAS 69267-75-0). The target compound has an XLogP3 of 1.6 and a topological polar surface area (TPSA) of 17.1 Ų, whereas 2-bromo-1-cyclopropylethanone has an XLogP3 of 1.2 and a TPSA of 17.1 Ų . Additionally, the target compound shows a calculated aqueous solubility of 3.2 g/L at 25°C, while the ethanone analog has a calculated solubility of 5.1 g/L at 25°C . These differences in lipophilicity and solubility can influence membrane permeability and formulation characteristics in early drug discovery.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Rotatable Bond Count and Conformational Flexibility: Impact on Target Binding and Selectivity

The target compound possesses two rotatable bonds, while the structurally related 2-bromo-1-cyclopropyl-2-phenylethanone (CAS 1359829-72-3) contains three rotatable bonds [1]. The reduced conformational freedom of 2-Bromo-1-cyclopropylpropan-1-one may lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity and selectivity. In a study of cyclopropane-containing inhibitors, compounds with fewer rotatable bonds demonstrated improved target engagement and reduced off-target activity, underscoring the importance of this parameter in lead optimization [2].

Medicinal Chemistry Conformational Analysis Drug Design

Verified Synthetic Utility in TYK2 and CSF-1R Inhibitor Patents

2-Bromo-1-cyclopropylpropan-1-one is explicitly claimed as a synthetic intermediate in multiple granted patents for TYK2 inhibitors and CSF-1R inhibitors [1]. Specifically, US Patent 10,023,571 B2 (TYK2 inhibitors and uses thereof) and WO 2017/040757 A1 cite this compound as a key building block. In contrast, the shorter analog 2-bromo-1-cyclopropylethanone and the non-brominated 1-cyclopropylpropan-1-one are not mentioned in these same patent documents. This direct association with high-value therapeutic targets provides a compelling rationale for procurement over less validated analogs.

Kinase Inhibitors Immunology Oncology Patent Literature

High-Impact Application Scenarios for 2-Bromo-1-cyclopropylpropan-1-one in Drug Discovery and Chemical Development


Synthesis of TYK2 and JAK Family Kinase Inhibitors

2-Bromo-1-cyclopropylpropan-1-one serves as a critical α-bromoketone building block for constructing pyrazole, aminothiazole, and other heterocyclic cores found in TYK2 and JAK inhibitors. Its use is validated by patent literature (e.g., US 10,023,571 B2) . The compound's balanced lipophilicity (XLogP3 = 1.6) and moderate solubility (3.2 g/L) support both solution-phase and solid-supported synthetic protocols, enabling efficient parallel library synthesis for SAR exploration .

Construction of CSF-1R Inhibitors for Immuno-Oncology

The compound is explicitly cited in patents related to colony stimulating factor-1 receptor (CSF-1R) inhibitors (e.g., WO 2017/040757 A1) . Its unique combination of a cyclopropyl ring and an α-bromo ketone group allows for regioselective functionalization and subsequent elaboration into advanced intermediates targeting the tumor microenvironment. Procurement of this specific CAS ensures synthetic fidelity to the patented routes, reducing the risk of route divergence and failure.

Physicochemical Property Optimization in Lead Series

Compared to the ethanone analog, 2-Bromo-1-cyclopropylpropan-1-one offers a 0.4 unit higher XLogP3 (1.6 vs. 1.2), which can be strategically leveraged to fine-tune lipophilicity without drastically altering molecular weight . This property is particularly valuable when optimizing a lead series for CNS penetration or oral absorption, where small changes in logP can have a disproportionate impact on pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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